molecular formula C12H18ClN3O4 B1464771 4-{[3-(Dimethylamino)propyl]amino}-3-nitrobenzoic acid hydrochloride CAS No. 1219964-15-4

4-{[3-(Dimethylamino)propyl]amino}-3-nitrobenzoic acid hydrochloride

Cat. No. B1464771
CAS RN: 1219964-15-4
M. Wt: 303.74 g/mol
InChI Key: UIEHYALKNUEYCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[3-(Dimethylamino)propyl]amino}-3-nitrobenzoic acid hydrochloride is a chemical compound with the molecular formula C12H18ClN3O4 . It has an average mass of 303.742 Da and a monoisotopic mass of 303.098572 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 303.74 . Other properties such as boiling point, melting point, and solubility are not provided in the available resources.

Scientific Research Applications

Environmental Testing

Lastly, this compound can be used in environmental testing to study the degradation of nitroaromatic compounds. Understanding the breakdown and environmental impact of such chemicals is vital for assessing pollution and developing cleaner industrial processes.

Each application leverages the unique chemical structure of 4-{[3-(Dimethylamino)propyl]amino}-3-nitrobenzoic acid hydrochloride to fulfill specific roles in scientific research, showcasing the versatility of this compound .

properties

IUPAC Name

4-[3-(dimethylamino)propylamino]-3-nitrobenzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4.ClH/c1-14(2)7-3-6-13-10-5-4-9(12(16)17)8-11(10)15(18)19;/h4-5,8,13H,3,6-7H2,1-2H3,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIEHYALKNUEYCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[3-(Dimethylamino)propyl]amino}-3-nitrobenzoic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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